molecular formula C12H14N4OS B5537834 1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B5537834
M. Wt: 262.33 g/mol
InChI Key: YHAIAFHWWPKOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as ETT or 4-Ethylthio-1-(4-ethylphenyl)-2-methyl-1H-tetrazole.

Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Breast Cancer Agents

Research by Mahmoud et al. (2021) utilized a related compound as a building block for synthesizing thiazole derivatives, showing promising anticancer activities against MCF-7 tumor cells, highlighting the compound's potential as a precursor in developing anti-breast cancer agents (Mahmoud et al., 2021).

Antimicrobial and Anticandidal Activities

Kaplancıklı et al. (2014) synthesized derivatives showing potent anticandidal agents with weak cytotoxicities. This study underscores the potential of such compounds in creating effective treatments against Candida infections (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Another study by Abu Mohsen et al. (2014) synthesized derivatives to investigate their anticholinesterase activities, offering insights into their potential application in treating diseases related to the cholinergic system, such as Alzheimer's (Abu Mohsen et al., 2014).

HIV-1 Replication Inhibition

Che et al. (2015) discovered derivatives inhibiting HIV-1 replication, pointing towards the therapeutic potential of these compounds in HIV treatment (Che et al., 2015).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its decomposition products. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Its properties could be tuned by modifying the functional groups present .

properties

IUPAC Name

1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIAFHWWPKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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